N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
The compound "N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide" is a heterocyclic compound that features several distinct structural motifs, including a triazolopyridazine core, an azetidine ring, and a sulfonamide group. These structural elements are commonly found in molecules with potential biological activities, such as antibacterial and insecticidal properties, as well as enzyme inhibition capabilities.
Synthesis Analysis
The synthesis of heterocyclic compounds containing a sulfonamido moiety, as seen in the compound of interest, often involves the reaction of precursor molecules with various active methylene compounds or hydrazine derivatives. For instance, the precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate can be reacted to produce a range of heterocyclic derivatives, including pyrazole and oxazole derivatives . Similarly, cyanoacetanilide derivatives have been used as starting materials to synthesize a variety of heterocyclic compounds incorporating a sulfonamide-bearing thiazole moiety .
Molecular Structure Analysis
The molecular structure of such heterocyclic compounds is characterized by the presence of multiple rings, including aromatic and non-aromatic systems, which can influence the molecule's electronic properties and reactivity. The presence of a sulfonamide group is a common feature in many biologically active compounds, and its inclusion in the molecular structure can significantly affect the compound's interaction with biological targets .
Chemical Reactions Analysis
Heterocyclic compounds containing sulfonamide groups can undergo various chemical reactions, including cyclization and substitution reactions, to form a wide array of derivatives with potential biological activities. For example, the reaction of a sulfanilamide derivative with aroylhydrazides, amines, or thiols can lead to the formation of compounds with aroylhydrazone or thiadiazinyl moieties . These reactions are crucial for the diversification of the chemical space and the discovery of new bioactive molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic sulfonamides are influenced by their molecular structure. The presence of multiple heteroatoms, such as nitrogen and sulfur, can impart a range of properties, including solubility, acidity/basicity, and the ability to form hydrogen bonds. These properties are important for the compound's stability, reactivity, and interaction with biological systems. For instance, the inhibitory activity of sulfonamides against carbonic anhydrases is affected by the electronic properties of the substituents attached to the sulfonamide group .
Scientific Research Applications
Antibacterial and Anticancer Research
A study by Azab et al. (2013) focused on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aiming to develop new antibacterial agents. The synthesized compounds showed significant antibacterial activities, highlighting the potential of similar compounds in combating bacterial infections (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013).
Insecticidal Applications
Soliman et al. (2020) synthesized a novel series of sulfonamide thiazole derivatives with anticipated biological activities, including insecticidal properties. These compounds were tested against the cotton leafworm, showing potent toxic effects. This research underscores the potential of sulfonamide-based compounds in agricultural pest control (Nanees N. Soliman, M. Abd El Salam, A. Fadda, & M. Abdelmotaal, 2020).
Herbicidal Activity
Research into the herbicidal activity of substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, including various derivatives, revealed excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This highlights the agricultural applications of sulfonamide-based heterocycles in weed management (M. Moran, 2003).
Mechanism of Action
Target of Action
The compound contains a triazolo[4,3-b]pyridazine moiety, which is found in various bioactive compounds. These compounds often exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . The specific target of this compound would depend on its exact structure and functional groups.
properties
IUPAC Name |
N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N8O2S/c1-11-17(12(2)20-19-11)29(27,28)24(3)14-9-25(10-14)16-8-7-15-21-22-18(26(15)23-16)13-5-4-6-13/h7-8,13-14H,4-6,9-10H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZJTTHGSPEDOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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